6-benzyl-3,3-dimethyl-4,7-dihydro-2H-indolo[2,3-c]quinolin-1-one;hydrochloride
Description
6-benzyl-3,3-dimethyl-4,7-dihydro-2H-indolo[2,3-c]quinolin-1-one;hydrochloride is a complex organic compound that belongs to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Properties
IUPAC Name |
6-benzyl-3,3-dimethyl-4,7-dihydro-2H-indolo[2,3-c]quinolin-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O.ClH/c1-24(2)13-19-22(20(27)14-24)21-16-10-6-7-11-17(16)26-23(21)18(25-19)12-15-8-4-3-5-9-15;/h3-11,26H,12-14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLUPIEPXLNNECZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C3=C(C(=N2)CC4=CC=CC=C4)NC5=CC=CC=C53)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-benzyl-3,3-dimethyl-4,7-dihydro-2H-indolo[2,3-c]quinolin-1-one;hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Cyclization: The indole core undergoes cyclization with appropriate reagents to form the quinoline structure.
Substitution Reactions: Benzyl and dimethyl groups are introduced through substitution reactions using benzyl halides and methylating agents.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
6-benzyl-3,3-dimethyl-4,7-dihydro-2H-indolo[2,3-c]quinolin-1-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Benzyl halides, methylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
6-benzyl-3,3-dimethyl-4,7-dihydro-2H-indolo[2,3-c]quinolin-1-one;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-benzyl-3,3-dimethyl-4,7-dihydro-2H-indolo[2,3-c]quinolin-1-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties.
Tryptophan: An essential amino acid with various biological functions.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Uniqueness
6-benzyl-3,3-dimethyl-4,7-dihydro-2H-indolo[2,3-c]quinolin-1-one;hydrochloride is unique due to its specific structural features, which confer distinct biological activities. Its benzyl and dimethyl groups enhance its interaction with molecular targets, making it a promising candidate for further research and development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
